ACE Inhibition Potency: Direct Comparison of trans- vs. cis-Derived Enantiomers
In a study evaluating angiotensin-converting enzyme (ACE) inhibitors, the (1R,2R)-trans-cyclohexanedicarboxylic acid-derived enantiomer (16d) exhibited an IC50 of 160 nM. The study provides a direct, quantitative comparison with its (1R,2S)-cis-derived counterpart (21c), which showed no significant inhibition (>10,000 nM), highlighting the crucial role of the trans configuration for potent biological activity [1].
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | cis-derived enantiomer 21c (>10,000 nM) |
| Quantified Difference | >60-fold increase in potency |
| Conditions | In vitro ACE inhibition assay |
Why This Matters
This quantitative difference demonstrates that the trans-1,2-cyclohexane scaffold is essential for achieving potent ACE inhibition, making the trans-isomer the scientifically validated choice for developing this class of therapeutics.
- [1] Turbanti, L.; Cerbai, G.; Di Bugno, C.; Giorgi, R.; Garzelli, G.; Criscuoli, M.; Renzetti, A. R.; Subissi, A.; Bramanti, G. 1,2-Cyclomethylenecarboxylic monoamide hydroxamic derivatives. A novel class of non-amino acid angiotensin converting enzyme inhibitors. J. Med. Chem. 1993, 36 (6), 699–707. View Source
